4-Chloro-2-diazonio-5-methylphenolate
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Overview
Description
4-Chloro-2-diazonio-5-methylphenolate is an organic compound with the molecular formula C₇H₅ClN₂O. It is a diazonium salt derived from 4-chloro-2-methylphenol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-diazonio-5-methylphenolate typically involves the diazotization of 4-chloro-2-methylphenol. The process begins with the nitration of 4-chloro-2-methylphenol to form 4-chloro-2-nitrophenol. This intermediate is then reduced to 4-chloro-2-aminophenol. The final step involves the diazotization of 4-chloro-2-aminophenol using sodium nitrite and hydrochloric acid under cold conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-diazonio-5-methylphenolate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It can undergo azo coupling reactions with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sodium Nitrite and Hydrochloric Acid: Used for diazotization.
Phenols and Amines: Used in azo coupling reactions.
Reducing Agents: Such as sodium sulfite for reduction reactions.
Major Products Formed
Azo Compounds: Formed through coupling reactions.
Scientific Research Applications
4-Chloro-2-diazonio-5-methylphenolate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Materials Science: Utilized in the preparation of dyes and pigments.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-chloro-2-diazonio-5-methylphenolate involves its ability to form reactive intermediates, such as diazonium ions, which can participate in various chemical reactions. These intermediates can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: The parent compound from which 4-chloro-2-diazonio-5-methylphenolate is derived.
4-Chloro-2-nitrophenol: An intermediate in the synthesis of this compound.
4-Chloro-2-aminophenol: Another intermediate in the synthesis process.
Uniqueness
This compound is unique due to its diazonium group, which imparts distinct reactivity compared to its parent and intermediate compounds. This reactivity makes it valuable in organic synthesis and materials science .
Properties
CAS No. |
63969-36-8 |
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Molecular Formula |
C7H5ClN2O |
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-2-diazonio-5-methylphenolate |
InChI |
InChI=1S/C7H5ClN2O/c1-4-2-7(11)6(10-9)3-5(4)8/h2-3H,1H3 |
InChI Key |
UDXJHIKEMVSVML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+]#N)[O-] |
Origin of Product |
United States |
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